D-Styrylalanine

biocatalysis phenylalanine ammonia-lyase kinetic resolution

D-Styrylalanine (CAS 264903-53-9) is a D-configured α-amino acid with an extended styryl side chain that introduces conformational rigidity and unique π-stacking properties into peptide scaffolds. Its D-configuration confers inherent resistance to proteolytic degradation, making it indispensable for designing metabolically stable peptidomimetics. Unlike its L-enantiomer, D-styrylalanine functions as a reversible inhibitor of phenylalanine ammonia-lyase (PAL), enabling structural and biophysical interrogation of enzyme active sites without catalytic interference. Widely used as a chiral building block in solid-phase peptide synthesis (SPPS), it serves as a critical scaffold component for Src kinase inhibitor SAR studies. Available in free acid and Fmoc-protected forms, this compound ensures reproducible results in academic and pharmaceutical research.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B12824874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Styrylalanine
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC(C(=O)O)N
InChIInChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)
InChIKeyMCGSKGBMVBECNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Styrylalanine: Chiral Non-Proteinogenic Amino Acid for Peptidomimetic and Biocatalytic Research


D-Styrylalanine (CAS 264903-53-9) is a D-configured non-proteinogenic α-amino acid featuring a styryl (phenylethenyl) side chain attached to the alanine backbone, with molecular formula C₁₁H₁₃NO₂ and molecular weight 191.23 g/mol . This phenylalanine analog incorporates an extended, rigid aromatic system that introduces conformational constraint and unique electronic properties into peptide structures, making it a valuable chiral building block for solid-phase peptide synthesis (SPPS) . Unlike naturally occurring L-amino acids, the D-configuration confers resistance to proteolytic degradation and enables exploration of stereospecific interactions in peptidomimetic design . The compound exists as a solid (white to off-white), with predicted physical properties including a boiling point of 399.4±42.0 °C, density of 1.179±0.06 g/cm³, and pKa of 2.25±0.10 .

Why D-Styrylalanine Cannot Be Substituted with L-Styrylalanine or Native Phenylalanine


Substituting D-styrylalanine with its L-enantiomer, natural phenylalanine, or other non-natural analogs introduces critical differences in stereochemical recognition, conformational behavior, and metabolic stability that compromise experimental reproducibility and therapeutic potential. D-amino acids are generally not recognized by eukaryotic proteolytic enzymes, conferring significantly extended in vivo half-lives compared to L-amino acid-containing peptides [1]. The extended styryl side chain distinguishes D-styrylalanine from natural phenylalanine by introducing a rigid, conjugated π-system that alters peptide backbone conformation, promotes aromatic π-stacking interactions, and modifies enzyme-substrate recognition profiles [2]. In enzymatic contexts, L-styrylalanine is a challenging substrate for wild-type phenylalanine ammonia-lyase (PAL), exhibiting a 777-fold lower catalytic efficiency (kcat/KM) compared to the natural substrate L-phenylalanine [3]. Critically, the D-enantiomer functions not as a substrate but as a reversible inhibitor of PAL, demonstrating that stereochemistry fundamentally dictates biological role [3]. These stereospecific and steric factors preclude simple interchangeability among structurally related analogs.

Quantitative Evidence Differentiating D-Styrylalanine from Closest Comparators


D-Styrylalanine vs. L-Styrylalanine: Stereochemistry Determines Substrate vs. Inhibitor Function in PAL Biocatalysis

In the phenylalanine ammonia-lyase (PcPAL) system, stereochemistry dictates functional role: L-styrylalanine serves as a substrate (albeit a poor one) for wild-type PcPAL, with ammonia elimination occurring at a catalytic efficiency (kcat/KM) 777-fold lower than that of the natural substrate L-phenylalanine [1]. In contrast, the D-enantiomer (D-styrylalanine) is not converted and instead acts as a reversible inhibitor of the enzyme [1]. This stereochemical differentiation has practical synthetic utility: engineered F137V-PcPAL catalyzes the kinetic resolution of racemic styrylalanines, selectively eliminating ammonia from the L-enantiomer while leaving D-styrylalanine unreacted, thereby providing enantiopure D-styrylalanine [1].

biocatalysis phenylalanine ammonia-lyase kinetic resolution enzyme engineering

D-Styrylalanine in Peptidomimetic Design: Impact on Src Kinase Inhibition Potency

In a peptidomimetic scaffold targeting Src kinase, the incorporation of a styrylalanine building block yields an IC50 of 25 ± 3.0 μM for the resulting compound [1]. While this compound is substantially less potent than an optimized variant containing furylalanine and cyclopropylalanine (IC50 = 0.60 ± 0.05 μM) [1], this structure-activity relationship (SAR) data demonstrates that the styrylalanine residue produces measurable but incomplete inhibition, positioning D-styrylalanine as a versatile building block for exploring steric and electronic requirements of the Src ATP-binding pocket. The moderate potency suggests utility as a baseline comparator scaffold from which further optimization can systematically evaluate substituent effects on target engagement.

kinase inhibition Src kinase peptidomimetic anticancer drug discovery

D-Styrylalanine as a Reversible PAL Inhibitor: Contrasting Roles of D- and L-Enantiomers in Enzyme Engineering

The differential behavior of D-styrylalanine versus L-styrylalanine in PAL-catalyzed reactions represents a fundamental distinction with significant implications for biocatalysis research. L-styrylalanine is a catalytically processed substrate (albeit inefficient, with kcat/KM reduced 777-fold relative to L-phenylalanine [1]), whereas D-styrylalanine acts exclusively as a reversible inhibitor of the enzyme [1]. This stereospecific distinction was explicitly confirmed in kinetic resolution experiments where engineered F137V-PcPAL selectively converted the L-enantiomer of racemic styrylalanines while leaving the D-enantiomer unreacted [1]. Molecular modeling indicated that the D-enantiomer occupies the active site in a non-productive binding orientation that prevents catalytic turnover, consistent with its observed reversible inhibition profile [1].

enzyme inhibition phenylalanine ammonia-lyase PcPAL reversible inhibitor

Procurement-Driven Application Scenarios for D-Styrylalanine


Peptidomimetic Scaffold Optimization in Src Kinase Inhibitor Development

Researchers developing Src kinase inhibitors for anticancer therapeutics can utilize D-styrylalanine as a C-building block in peptidomimetic scaffolds to establish a baseline potency benchmark (Src IC50 ≈ 25 μM [1]). This moderate activity serves as a reference point for structure-activity relationship (SAR) studies, allowing systematic evaluation of alternative building blocks such as furylalanine and cyclopropylalanine, which have been shown to improve potency to sub-micromolar levels (IC50 = 0.60 ± 0.05 μM) [1]. Procurement of D-styrylalanine in Fmoc-protected form enables direct incorporation into SPPS workflows for rapid analog generation and SAR exploration.

Kinetic Resolution-Based Production of Enantiopure D-Styrylalanine

For laboratories requiring enantiomerically pure D-styrylalanine as a chiral building block, engineered F137V-PcPAL catalyzes the kinetic resolution of racemic styrylalanines (rac-1a-d) with high enantioselectivity [1]. The enzyme selectively eliminates ammonia from the L-enantiomer while leaving D-styrylalanine unreacted and recoverable in enantiopure form [1]. This biocatalytic route provides an alternative to traditional chemical resolution methods and is particularly valuable for scaling enantiopure D-styrylalanine production in academic and industrial settings.

PAL Active Site Engineering Using D-Styrylalanine as Reversible Inhibitor Probe

D-styrylalanine serves as a stereospecific reversible inhibitor of phenylalanine ammonia-lyase (PcPAL), in contrast to L-styrylalanine, which undergoes catalytic deamination (albeit with 777-fold reduced kcat/KM relative to natural L-phenylalanine) [1]. This functional dichotomy makes D-styrylalanine uniquely suitable for biophysical and structural studies of PAL active site architecture, including molecular docking, X-ray crystallography of enzyme-inhibitor complexes, and mutagenesis campaigns to expand substrate tolerance. Researchers can employ D-styrylalanine as an enzymatically inert ligand to probe binding pocket dimensions and aromatic residue interactions without interference from catalytic turnover [1].

Technical Documentation Hub

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